![molecular formula C8H14ClNO4 B2532761 2-[(3R,5S)-5-Methoxycarbonylpyrrolidin-3-yl]acetic acid;hydrochloride CAS No. 2361608-85-5](/img/structure/B2532761.png)

2-[(3R,5S)-5-Methoxycarbonylpyrrolidin-3-yl]acetic acid;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves hydrolysis reactions and cyclodehydration processes. For instance, 2-methoxycarbonylethyldichlorotin hydroxide was synthesized by a hydrolysis reaction . Similarly, [2-isopropyl-4-(o-methoxyphenyl)tetrahydropyran-4-yl]acetic acid was obtained through the hydrolysis of a nitrile precursor . These methods suggest that the synthesis of the target compound could also involve hydrolysis or cyclodehydration steps, possibly starting from a suitable pyrrolidine derivative.

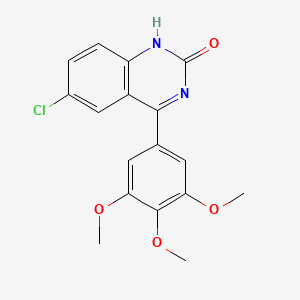

Molecular Structure Analysis

X-ray diffraction is a common technique used to determine the crystal structures of compounds. For example, the structure of 2-acetoxy-3-(3-methoxy-4-acetoxy-5-chlorophenyl)-propenoic acid was confirmed by X-ray crystallography . This technique could be employed to analyze the molecular structure of 2-[(3R,5S)-5-Methoxycarbonylpyrrolidin-3-yl]acetic acid;hydrochloride to determine its stereochemistry and confirm its conformation.

Chemical Reactions Analysis

The papers describe various chemical reactions involving related compounds. For instance, the acyl chloride derived from [2-isopropyl-4-(o-methoxyphenyl)tetrahydropyran-4-yl]acetic acid reacted with amines and pyrazole to give new amides and 1-acylpyrazole . This indicates that the target compound could also undergo acylation reactions with amines, potentially leading to the formation of amide derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their structural characteristics and reactivity. For example, the catalytic activity of 2-methoxycarbonylethyldichlorotin hydroxide in transesterification reactions suggests that the target compound might also exhibit catalytic properties in similar reactions due to the presence of the methoxycarbonyl group . Additionally, the evaluation of novel 2-hydroxypyrrolobenzodiazepine-5,11-dione analogues as ACE inhibitors indicates that pyrrolidine derivatives can have significant biological activity .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

A study on rhodanine-3-acetic acid derivatives, closely related to the chemical structure , demonstrated potential antimicrobial properties. These derivatives were active against a range of bacteria, mycobacteria, and fungi, highlighting the role of such compounds in developing new antimicrobial agents. Specifically, derivatives showed high activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria, as well as significant antibacterial activity against methicillin-resistant Staphylococcus aureus (M. Krátký, J. Vinšová, & J. Stolaříková, 2017) M. Krátký, J. Vinšová, & J. Stolaříková, 2017.

Catalytic Activity in Organic Synthesis

In another study, 2-methoxycarbonylethyldichlorotin hydroxide was synthesized and characterized, demonstrating high selectivity and good catalytic activity in the transesterification reaction of ethyl acetoacetate with alcohol. This research underscores the relevance of such compounds in catalysis, potentially offering a new route for efficient and selective synthesis in organic chemistry (Xu Yingying, Laijin Tian, Wenchao Ding, Han Lu, & Wugai An, 2015) Xu Yingying, Laijin Tian, Wenchao Ding, Han Lu, & Wugai An, 2015.

Fluorescence Properties for Metal Ion Detection

Research into the fluorescence properties of related compounds has shown that certain derivatives can act as selective sensors for metal ions, such as Co2+. This suggests that modifications to the compound could yield fluorescent compounds with high specificity and selectivity for detecting specific metal ions in various environments, offering a valuable tool for analytical chemistry (Li Rui-j, 2013) Li Rui-j, 2013.

Material Science and Functional Molecules

Research on 3,4-Diphenylpyrrole-2,5-dicarboxylic Acid Acetic Acid Disolvate showcases the structural and functional diversity achievable with pyrrole derivatives. Through extensive hydrogen bonding involving carboxylic acid groups, these compounds exhibit unique properties that could be harnessed in material science for creating novel materials with specific mechanical, optical, or electronic characteristics (P. Prayzner, E. Ojadi, J. Golen, & P. Williard, 1996) P. Prayzner, E. Ojadi, J. Golen, & P. Williard, 1996.

Safety and Hazards

Propiedades

IUPAC Name |

2-[(3R,5S)-5-methoxycarbonylpyrrolidin-3-yl]acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4.ClH/c1-13-8(12)6-2-5(4-9-6)3-7(10)11;/h5-6,9H,2-4H2,1H3,(H,10,11);1H/t5-,6+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEEYFIFKRSTVLW-IBTYICNHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1)CC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@@H](CN1)CC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2361608-85-5 |

Source

|

| Record name | 2-[(3R,5S)-5-(methoxycarbonyl)pyrrolidin-3-yl]acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2-Butyl)-piperazin-1-yl]-ethanol dihydrochloride](/img/structure/B2532679.png)

![5-[1-(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2532681.png)

![6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide](/img/structure/B2532683.png)

![N-[(1-Ethylsulfonylpyrrolidin-2-yl)methyl]prop-2-enamide](/img/structure/B2532686.png)

![3-(3,4-Dimethylbenzoyl)-6-methoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2532687.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2532691.png)

![4-(4-chlorophenyl)-3-[(2-chlorophenyl)methylsulfanyl]-5-[(E)-2-phenylethenyl]-1,2,4-triazole](/img/structure/B2532693.png)

![N-(2,5-difluorophenyl)-2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2532699.png)